(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a complex structure with multiple functional groups, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the thiazolidinone core: This can be achieved by reacting a thioamide with a haloketone under basic conditions.
Introduction of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an intermediate compound.
Formation of the final product: The final step involves the condensation of the intermediate with a furan derivative under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Scale-up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activities.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. For example, it might inhibit an enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Piperazine derivatives: Commonly used in pharmaceuticals for their psychoactive properties.
Furan derivatives: Known for their diverse biological activities.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which can confer a unique set of biological activities and chemical reactivity
Properties
Molecular Formula |
C20H20ClN3O2S2 |
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Molecular Weight |
434.0 g/mol |
IUPAC Name |
(5E)-3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20ClN3O2S2/c1-14-5-6-17(26-14)12-18-19(25)24(20(27)28-18)13-22-7-9-23(10-8-22)16-4-2-3-15(21)11-16/h2-6,11-12H,7-10,13H2,1H3/b18-12+ |
InChI Key |
IGCSRTXMIFJEFJ-LDADJPATSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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